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L-PHENYLALANINE-N-FMOC (D8)

Cat. No.: B1579785
M. Wt: 395.48
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Description

Contextual Significance of Isotope-Labeled Amino Acids in Modern Chemistry

Isotope-labeled amino acids, which incorporate heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern chemistry and biology. chempep.com These non-radioactive, stable isotopes act as tracers, allowing researchers to track the fate of molecules in complex biological systems with high precision. chempep.com Their use is foundational to quantitative proteomics, a field that investigates protein abundance and dynamics. wikipedia.orgthermofisher.com

One of the most prominent techniques utilizing stable isotope-labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgnih.gov In SILAC, cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) amino acids. wikipedia.org By comparing the mass spectra of proteins from different cell populations, researchers can accurately quantify changes in protein expression levels. wikipedia.orgnih.gov This method has proven invaluable for studying cell signaling, post-translational modifications, and protein-protein interactions. wikipedia.org

Beyond SILAC, isotope-labeled amino acids serve as internal standards in mass spectrometry (MS), ensuring accurate quantification by correcting for variations during sample preparation and analysis. oup.com They are also crucial in nuclear magnetic resonance (NMR) spectroscopy for determining the three-dimensional structures of proteins and in metabolic studies to trace metabolic pathways. chempep.com The ability to introduce a detectable mass shift without significantly altering the chemical properties of the molecule makes stable isotope labeling a cornerstone of modern biochemical and pharmaceutical research. oup.commedchemexpress.com

Overview of Deuterium Incorporation Strategies in N-Fmoc-L-Phenylalanine

The synthesis of L-PHENYLALANINE-N-FMOC (D8) involves the specific replacement of eight hydrogen atoms with deuterium. The "D8" designation indicates that the five protons on the phenyl ring and the three protons on the α- and β-carbons of the side chain have been substituted with deuterium. The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in solid-phase peptide synthesis. ontosight.ai

Several strategies exist for incorporating deuterium into phenylalanine derivatives. One common method involves catalytic exchange reactions. For instance, using a palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D₂) or deuterated water (D₂O) can achieve high levels of deuterium incorporation. researchgate.net The reaction conditions, such as temperature, can be tuned to control the position of deuteration. For example, deuteration at the β-position of phenylalanine derivatives can be achieved with high selectivity at lower temperatures, while higher temperatures can promote deuteration at the α-position as well. researchgate.net

Enzymatic methods also offer a high degree of stereoselectivity and site-specificity for deuterium incorporation. nih.govresearchgate.net For example, enzymes like amino acid oxidases or tryptophanase can catalyze the exchange of α- and β-protons with deuterium from a D₂O-based medium. researchgate.net These biocatalytic approaches are particularly valuable for producing isotopically labeled amino acids with high enantiopurity. nih.gov Following deuteration of the core amino acid, the Fmoc protecting group is attached to the amino group to yield the final product, L-PHENYLALANINE-N-FMOC (D8). evitachem.com This protected and deuterated amino acid is then ready for use in peptide synthesis. isotope.com

Broad Academic Research Domains Utilizing L-PHENYLALANINE-N-FMOC (D8)

L-PHENYLALANINE-N-FMOC (D8) is a versatile tool employed across a range of scientific disciplines. Its primary application lies in the synthesis of isotope-labeled peptides for use in quantitative proteomics and structural biology. isotope.comisotope.com

Key Research Applications:

Quantitative Proteomics: L-PHENYLALANINE-N-FMOC (D8) is used to synthesize heavy-labeled peptides, which serve as internal standards for the absolute quantification of proteins by mass spectrometry. isotope.comisotope.com This is particularly important in biomarker discovery and validation, where precise measurement of protein concentrations is critical.

Structural Biology: Deuterated peptides synthesized from L-PHENYLALANINE-N-FMOC (D8) are utilized in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govnih.gov This technique provides insights into protein conformation, dynamics, and protein-ligand interactions by monitoring the rate of deuterium exchange of backbone amide protons. nih.govmmsl.cz The incorporation of deuterium in the side chain helps in the analysis of the mass spectra. journalijbcrr.com

Peptide Synthesis and Drug Development: This compound is a building block for creating deuterated versions of biologically active peptides. pharmaffiliates.com Studying the effects of deuteration on the pharmacokinetic and metabolic profiles of peptide-based drugs is an active area of research. medchemexpress.com

NMR Spectroscopy: While less common than ¹³C and ¹⁵N labeling, deuterium labeling can be used in NMR studies to simplify complex spectra and to probe the dynamics of proteins and peptides. isotope.com

The following table provides a summary of the key properties of L-PHENYLALANINE-N-FMOC (D8):

PropertyValue
Chemical Formula C₂₄H₁₃D₈NO₄ scbt.com
Molecular Weight 395.48 g/mol isotope.comscbt.com
Labeled CAS Number 1353853-39-0 isotope.comeurisotop.com
Unlabeled CAS Number 35661-40-6 isotope.comeurisotop.com
Primary Applications Proteomics, Biomolecular NMR isotope.com

Interdisciplinary Relevance and Research Trajectories

The utility of L-PHENYLALANINE-N-FMOC (D8) extends across multiple scientific fields, fostering interdisciplinary research. In biochemistry , it aids in unraveling complex protein networks and metabolic pathways. chempep.com In pharmaceutical sciences , it is instrumental in the development and characterization of new therapeutic peptides. medchemexpress.comMaterials science has also found applications for Fmoc-amino acid derivatives in the creation of self-assembling hydrogels for biomedical applications, where understanding the supramolecular organization is key. researchgate.net

Future research trajectories are likely to focus on expanding the applications of deuterated amino acids like L-PHENYLALANINE-N-FMOC (D8). This includes the development of more sophisticated analytical techniques for proteomics and structural biology, enabling the study of increasingly complex biological systems with higher resolution and sensitivity. chempep.com Furthermore, the exploration of the "deuterium kinetic isotope effect" in peptide and protein therapeutics is a promising avenue for designing drugs with improved metabolic stability and efficacy. medchemexpress.com The continued innovation in synthetic methods for producing specifically labeled compounds will undoubtedly open up new frontiers in chemical and biomedical research.

Properties

Molecular Weight

395.48

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for L Phenylalanine N Fmoc D8

Deuterium (B1214612) Labeling Strategies in Phenylalanine Precursors

The introduction of deuterium into the phenylalanine molecule is a key step that requires precise control to achieve the desired labeling pattern and stereochemistry. L-Phenylalanine-d8 has deuterium atoms substituting hydrogens on the phenyl ring and the aliphatic side chain.

Stereoselective Deuteration Approaches for L-Phenylalanine

Achieving high stereoselectivity during deuteration is paramount to ensure the biological relevance of the labeled compound. Both enzymatic and chemical methods have been developed for this purpose.

Enzymatic Approaches:

Enzymatic methods offer high selectivity under mild reaction conditions. A notable example is the use of a dual-protein system consisting of an aminotransferase (DsaD) and a partner protein (DsaE). This system can catalyze the hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of amino acids. nih.gov For phenylalanine, this enzymatic approach can yield high levels of deuterium incorporation while preserving the L-configuration with excellent enantiomeric excess (>99% ee). nih.gov Phenylalanine ammonia (B1221849) lyase (PAL) has also been utilized in the reverse reaction, adding ammonia to deuterated cinnamic acid in a deuterated solvent to produce stereoselectively labeled L-phenylalanine. semanticscholar.orgd-nb.info

Chemical Approaches:

Deuteration Method Key Features Reported Deuterium Incorporation Stereoselectivity
Dual-Protein System (DsaD/DsaE)Enzymatic, mild conditions, site-selectiveCα: 85-95%, Cβ: up to 85%High (>99% ee)
Phenylalanine Ammonia Lyase (PAL)Enzymatic, stereospecific additionHighHigh
Pd/C CatalysisChemical, temperature-dependent selectivityHigh at β-positionHigh, no racemization at α-carbon at 110°C
N-Phthaloyl Protecting Group ManipulationChemical, stereocontrolled inversion~95% dideuteratedHigh

Site-Specific Deuterium Incorporation Mechanisms

The mechanisms for deuterium incorporation vary depending on the chosen synthetic route.

Enzymatic H/D Exchange (DsaD/DsaE): The reaction proceeds through the formation of a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent external aldimine intermediate. nih.gov Deprotonation at the α-carbon forms a quinonoid intermediate. smolecule.com In the presence of D₂O, this intermediate is stereoselectively deuterated. The partner protein, DsaE, is crucial for facilitating the subsequent H/D exchange at the Cβ-position. nih.gov

Palladium/Carbon-Catalyzed Deuteration: The mechanism involves the initial coordination of the phenylalanine derivative to the palladium surface. This is followed by a series of reversible hydrogen-deuterium exchange processes that selectively incorporate deuterium at the β-position. smolecule.com The selectivity for the β-position is attributed to the steric hindrance and the electronic properties of the substrate on the catalyst surface.

Phenylalanine Ammonia Lyase (PAL) Mediated Synthesis: In the synthetic direction, PAL catalyzes the anti-addition of ammonia and a deuteron (B1233211) (from D₂O) across the double bond of a cinnamic acid derivative. semanticscholar.org This enzymatic control dictates the stereospecific formation of the L-enantiomer with deuterium incorporated at the pro-S position at C3.

N-Fmoc Protection of Deuterated L-Phenylalanine

Once the deuterated L-phenylalanine is synthesized, the α-amino group must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for subsequent applications, such as solid-phase peptide synthesis.

Optimized Fmoc-Protection Reaction Protocols

Several protocols have been optimized to ensure high yields and purity of the Fmoc-protected amino acid.

A common method involves the reaction of the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIEA), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

An advanced and highly efficient method is the silylation-assisted Fmoc protection . This approach involves pre-treating the amino acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). This in-situ silylation of the carboxylic acid and amino groups allows the subsequent reaction with the Fmoc reagent to proceed under mild, anhydrous conditions, leading to high yields (>90%) and exceptional chemical and optical purity.

Another optimized protocol utilizes phosphate buffer and ethanol (B145695) as a greener solvent system, which can be particularly useful for biological applications and avoids the use of borate (B1201080) buffers. researchgate.net

Protocol Reagents Key Advantages
Standard Fmoc-OSuFmoc-OSu, NaHCO₃, DMF/WaterWell-established, reliable
Silylation-AssistedBSA, Fmoc-OSu, Aprotic SolventHigh yield (>90%), high purity, mild conditions
Phosphate Buffer SystemFmoc-Cl, Phosphate Buffer, EthanolEnvironmentally friendly, suitable for biological contexts

Yield and Purity Considerations in Large-Scale Synthesis

Transitioning the synthesis of Fmoc-L-phenylalanine(D8) to a larger scale introduces challenges related to maintaining high yield and purity.

Purity: The purity of the final product is paramount. Impurities can arise from side reactions during both the deuteration and the Fmoc-protection steps. For instance, during Fmoc protection, the formation of Fmoc-β-Ala-OH and dipeptide impurities can occur. nih.gov The quality of the starting materials, including the deuterated phenylalanine and the Fmoc reagent, directly impacts the purity of the final product. nih.gov Rigorous purification of intermediates and the final product is essential.

Purification and Isolation Techniques for High-Purity Labeled Compounds

The final step in the synthesis is the purification and isolation of L-PHENYLALANINE-N-FMOC (D8) to a high degree of chemical and isotopic purity. A multi-step purification strategy is often employed. analyticachemie.inmoravek.com

Chromatographic Methods:

Flash Chromatography: This is often used as an initial purification step to remove major impurities from the reaction mixture. analyticachemie.in

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity (>95%). ajpamc.com It effectively separates the desired product from closely related impurities.

Crystallization: Crystallization is an effective method for obtaining highly pure solid material. The crude product can be dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor. analyticachemie.in For Fmoc-amino acids, solvents like toluene (B28343) can be used for purification by slurry washing. ajpamc.com

Extraction: Liquid-liquid extraction can be used during the work-up of the reaction mixture to separate the product from water-soluble and other immiscible impurities. analyticachemie.in

The purity of the final compound is typically verified using a combination of analytical techniques, including:

Analytical HPLC: To determine chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position and extent of deuterium incorporation. moravek.com

Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic enrichment. almacgroup.com

Technique Purpose Typical Application Stage
Flash ChromatographyRemoval of major impuritiesInitial purification
Preparative RP-HPLCHigh-resolution separation for high purityFinal purification
CrystallizationObtaining high-purity solid productFinal purification
Liquid-Liquid ExtractionRemoval of immiscible impuritiesWork-up

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification of L-Phenylalanine-N-Fmoc (D8), ensuring high purity by removing unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed method for the purification of Fmoc-protected amino acids.

For the purification of compounds like L-Phenylalanine-N-Fmoc (D8), a C18 stationary phase is commonly used. The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. The strong UV absorbance of the Fmoc group allows for sensitive detection, typically around 254 nm. rsc.org

Another advanced chromatographic technique that can be applied is centrifugal partition chromatography (CPC). This method separates compounds based on their differential solubility between two immiscible liquid phases, avoiding the use of a solid stationary phase which can sometimes lead to sample loss or degradation, a crucial consideration when working with expensive isotopically labeled compounds.

Table 1: Chromatographic Separation Parameters for Fmoc-Amino Acids

ParameterTypical Conditions
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 silica (B1680970) gel
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Additive 0.1% Trifluoroacetic Acid (TFA)
Detection UV at 254 nm

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the purification of L-Phenylalanine-N-Fmoc (D8) on a larger scale, capable of yielding highly pure crystalline material. The choice of solvent system is critical for successful crystallization.

A common approach for the crystallization of Fmoc-amino acids involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, leading to the formation of crystals. google.com For Fmoc-L-phenylalanine and similar derivatives, mixtures of ethanol and water have proven effective. google.com The process often involves dissolving the crude Fmoc-amino acid in an ethanol/water solution at a temperature between 60-80°C, followed by cooling to induce crystallization. google.com

Another effective solvent system for the recrystallization of Fmoc-protected amino acids is ethyl acetate (B1210297) and n-hexane. highfine.com The crude product is dissolved in a minimal amount of hot ethyl acetate, and n-hexane is then added until turbidity is observed. Upon cooling, the purified product crystallizes out. The resulting crystals are typically filtered, washed with a cold solvent (like the recrystallization solvent mixture or a non-solvent like diethyl ether), and dried under vacuum. ajpamc.com

Table 2: Recrystallization Solvents for Fmoc-Protected Amino Acids

Solvent SystemDescription
Ethanol/Water The crude product is dissolved in a hot ethanol/water mixture and allowed to cool, promoting the growth of pure crystals. google.com
Ethyl Acetate/n-Hexane The compound is dissolved in hot ethyl acetate, and n-hexane is added to decrease solubility, leading to crystallization upon cooling. highfine.com
Toluene The crude Fmoc-amino acid is heated in toluene, followed by cooling and stirring to induce crystallization. ajpamc.comajpamc.com

Synthetic Route Development and Optimization

The deuteration of L-phenylalanine to produce L-phenylalanine-d8 is the initial and most critical step. This can be achieved through various methods, including acid-catalyzed exchange reactions in heavy water (D₂O) or metal-catalyzed hydrogen-deuterium exchange.

Once the deuterated L-phenylalanine-d8 is obtained, the amino group is protected using an Fmoc reagent. A common and efficient method is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an aqueous medium with a base such as sodium bicarbonate or triethylamine (B128534) (TEA).

Optimization of the Fmoc protection step involves careful control of reaction parameters to maximize yield and minimize side reactions, such as the formation of dipeptides. acs.org Key parameters to optimize include the choice of Fmoc reagent, solvent, base, reaction temperature, and pH. For instance, conducting the reaction at a controlled temperature (e.g., 0-25°C) can help minimize racemization. The use of a slight excess of the Fmoc reagent ensures complete protection of the amino acid.

The workup procedure typically involves acidification of the reaction mixture to precipitate the crude Fmoc-protected amino acid, which is then collected by filtration. highfine.com This crude product is then subjected to the purification methods described in the preceding sections to yield highly pure L-Phenylalanine-N-Fmoc (D8).

Sophisticated Analytical and Spectroscopic Characterization Techniques for L Phenylalanine N Fmoc D8

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Molecular Composition

High-Resolution Mass Spectrometry is an indispensable tool for the analysis of L-PHENYLALANINE-N-FMOC (D8), providing high-accuracy mass measurements that confirm the elemental composition and the success of the isotopic labeling. The high resolving power of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for verifying the incorporation of the eight deuterium (B1214612) atoms. buchem.com

Fragmentation Pattern Analysis for Deuterium Localization

Tandem mass spectrometry (MS/MS) experiments are critical for elucidating the specific positions of the deuterium labels within the L-PHENYLALANINE-N-FMOC (D8) molecule. By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of the resulting fragment ions, such as the b- and y-type ions, reveals the distribution of the deuterium atoms between the N-terminal and C-terminal portions of the molecule. acs.orgnih.gov

In slow-heating ion activation methods, peptides typically fragment at the amide bond, leading to the formation of b- and y-ions. osu.edu For L-PHENYLALANINE-N-FMOC (D8), the fragmentation would occur along the peptide backbone. The mass shifts observed in the fragment ions compared to their unlabeled counterparts directly correspond to the number of deuterium atoms retained on that fragment. This allows for the precise mapping of the deuterium labels on the phenyl ring and the aliphatic side chain, confirming the C6D5CD2CD(NH-FMOC)COOH structure. isotope.com

Table 1: Theoretical Fragmentation of L-PHENYLALANINE-N-FMOC (D8) and Expected Mass Shifts

Fragment Ion TypeUnlabeled m/z (Theoretical)D8 Labeled m/z (Theoretical)Deuterium Atoms Retained
b-ion (Fmoc-NH-CH(CD2C6D5)-)VariesVaries + 88
y-ion (COOH)VariesVaries0

Note: The exact m/z values will depend on the specific fragmentation pathway and charge state.

Quantitative Assessment of Isotopic Enrichment

HRMS is also pivotal for the quantitative assessment of isotopic enrichment, which defines the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. By analyzing the isotopic cluster of the molecular ion peak, the relative abundances of the different isotopologues (molecules differing only in their isotopic composition) can be determined.

The isotopic enrichment is typically reported as an atom percent (atom %) for each labeled position. For a compound like L-PHENYLALANINE-N-FMOC (D8, 98%), this indicates that each of the eight specified hydrogen positions has a 98% probability of being a deuterium atom. isotope.comeurisotop.com It is important to note that this does not mean 98% of the molecules are the D8 isotopologue. The percentage of molecules containing exactly eight deuterium atoms will be a statistical calculation based on the 98% enrichment at each of the eight sites. ckisotopes.com The presence of contaminants, such as D-isomers of the amino acid, can also be identified and quantified, which is crucial as they can interfere with certain applications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and detailed structural information at the atomic level, making it an essential technique for the comprehensive characterization of L-PHENYLALANINE-N-FMOC (D8). nih.gov

Deuterium (²H) NMR for Labeling Position Verification

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling positions. Each distinct deuterium environment within the molecule will give rise to a separate resonance in the ²H NMR spectrum. For L-PHENYLALANINE-N-FMOC (D8), this technique can differentiate between the deuterium atoms on the aromatic ring and those on the β-carbon of the side chain, thereby verifying the C6D5CD2CD(NH-FMOC)COOH structure. The integration of the signals in the ²H NMR spectrum can also provide a quantitative measure of the deuterium incorporation at each site.

Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) NMR in Conjunction with Deuteration

While ¹H NMR is a standard technique, the extensive deuteration in L-PHENYLALANINE-N-FMOC (D8) would result in a proton-decoupled spectrum with significantly reduced complexity. However, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy offer valuable insights into the carbon and nitrogen framework of the molecule.

The presence of deuterium atoms has a distinct effect on the chemical shifts of adjacent carbon atoms, known as the isotope effect. This can be observed in the ¹³C NMR spectrum and can further confirm the positions of deuteration. For instance, the carbons directly bonded to deuterium will exhibit a characteristic multiplicity due to C-D coupling and a shift in their resonance compared to the unlabeled compound. nih.gov

Similarly, ¹⁵N NMR can be used to probe the nitrogen environment of the Fmoc-protected amine. While L-PHENYLALANINE-N-FMOC (D8) itself is not typically enriched with ¹⁵N, this technique is often used in conjunction with isotope labeling strategies in proteomics and biomolecular NMR. isotope.comevitachem.com

Table 2: Expected NMR Spectroscopic Data for L-PHENYLALANINE-N-FMOC (D8)

NucleusExpected ObservationInformation Gained
²HResonances corresponding to aromatic and aliphatic deuteronsDirect confirmation of deuterium labeling positions and relative abundance.
¹³CCharacteristic shifts and multiplicities for deuterated carbonsConfirmation of molecular structure and deuterium locations via isotope effects.
¹⁵NSingle resonance for the Fmoc-protected nitrogenCharacterization of the nitrogen environment.

Advanced Multidimensional NMR Experiments for Molecular Conformation

The three-dimensional structure and conformational dynamics of peptides are crucial for their biological function. While L-PHENYLALANINE-N-FMOC (D8) is a building block, advanced multidimensional NMR experiments can be applied to peptides synthesized using this labeled amino acid to determine their molecular conformation. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy serves as a cornerstone for the structural elucidation of molecules by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, resulting in a unique spectral fingerprint. In L-PHENYLALANINE-N-FMOC (D8), the FT-IR spectrum reveals characteristic bands for the N-H group of the amide, the carbonyl groups of the carboxylic acid and the Fmoc protector, and the C-H bonds of the fluorenyl and aliphatic parts. nih.govmdpi.com The deuteration of the phenyl ring introduces C-D stretching vibrations, which are expected in a spectral region typically free from other signals. nih.gov The monitoring of specific absorption bands, such as the disappearance of the ester band around 1735 cm⁻¹ and the appearance of the amide band at approximately 1663 cm⁻¹, can be used to follow reaction kinetics during synthesis. irdg.org

Table 1: General FT-IR Absorption Bands for FMOC-Amino Acids.

Wavenumber Range (cm⁻¹)Vibrational AssignmentFunctional Group Association
~3400O-H StretchingResidual Water
~3055C-H StretchingAromatic (Fmoc group)
1700–1690C=O StretchingCarboxylic Acid (Hydrogen-bonded)

Data sourced from studies on FMOC-protected amino acids. nih.govmdpi.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers complementary information to FT-IR, being particularly sensitive to non-polar and symmetric molecular vibrations. It is an effective tool for analyzing the carbon backbone and aromatic rings. The incorporation of deuterium in the phenylalanine residue of L-PHENYLALANINE-N-FMOC (D8) results in a distinct Raman signature. The C-D stretching vibrations are readily observable in the 2100-2300 cm⁻¹ region, a spectrally silent zone in non-deuterated biological molecules. nih.gov Studies have shown that the C-D vibration band can be detected in the 2070–2300 cm⁻¹ range in single cells. acs.org Furthermore, isotopic shifts in the phenylalanine band, such as the peak at 989 cm⁻¹, which is a redshift from the 1003 cm⁻¹ peak in the non-deuterated form, can be observed. biorxiv.org

Table 2: Key Raman Shifts for Deuterated Phenylalanine.

Raman Shift (cm⁻¹)Assignment
2100-2300C-D Stretching
989Phenylalanine Ring Breathing (Deuterated)

Data is based on research on deuterated phenylalanine and its metabolic incorporation. nih.govbiorxiv.org

Chiral Purity Determination Methodologies

The stereochemical integrity of amino acids is crucial for their biological function. Capillary electrophoresis and high-performance liquid chromatography (HPLC) are primary methods for determining the chiral purity of FMOC-protected amino acids. nih.govtiscali.cz Chiral HPLC, utilizing a chiral stationary phase, can effectively separate the L- and D-enantiomers, allowing for the quantification of enantiomeric excess. researchgate.net For FMOC-L-phenylalanine, methods have been developed that demonstrate high precision and accuracy, with detection limits for the minor enantiomer being as low as 0.2%. nih.govtiscali.cz

Solid-State Characterization Techniques for Crystalline Forms

The solid-state properties of L-PHENYLALANINE-N-FMOC (D8) influence its stability and handling. Techniques such as X-ray diffraction and thermal analysis are employed to characterize its crystalline form. L-phenylalanine itself is known to exhibit polymorphism, with multiple crystalline forms having been identified. researchgate.netresearchgate.net The attachment of the FMOC group can influence the self-assembly and the resulting morphological structures. researchgate.net Thermal analysis of FMOC-amino acids shows that they decompose in a temperature range of 27–700 °C, with major products including CO₂, CO, HCN, and NH₃. mdpi.com The melting point for non-deuterated FMOC-L-phenylalanine is reported to be in the range of 180 - 190 ºC. chemimpex.com

Applications of L Phenylalanine N Fmoc D8 in Isotope Labeled Peptide and Protein Research

Solid-Phase Peptide Synthesis (SPPS) Utilizing Deuterated Fmoc-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides in a laboratory setting. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is the most common strategy in modern SPPS due to its mild cleavage conditions.

L-PHENYLALANINE-N-FMOC (D8) serves as a direct substitute for its non-labeled counterpart, Fmoc-L-Phe-OH, in any standard Fmoc-SPPS protocol isotope.com. Its integration allows for the precise, site-specific introduction of a stable isotope label within a peptide sequence. This is particularly valuable for synthesizing complex peptides, such as those mimicking segments of larger proteins or containing post-translational modifications.

The synthesis cycle for incorporating L-PHENYLALANINE-N-FMOC (D8) follows the standard SPPS workflow:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine group.

Activation and Coupling: The carboxylic acid group of L-PHENYLALANINE-N-FMOC (D8) is activated using a coupling reagent (e.g., HATU, HBTU). This activated amino acid is then added to the resin, where it reacts with the free amine group of the peptide chain, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally Fmoc-protected peptide ready for the next cycle.

This process is repeated until the desired complex peptide sequence is fully assembled. The final labeled peptide is then cleaved from the resin support and purified. The resulting synthetic peptide is chemically identical to the native version, except for the increased mass due to the deuterium (B1214612) atoms, making it an ideal internal standard for mass spectrometry isotope.com.

The replacement of hydrogen with deuterium in L-PHENYLALANINE-N-FMOC (D8) is not expected to have a significant impact on coupling efficiencies. The chemical reactivity of an amino acid is primarily governed by its functional groups (the amine and carboxylic acid) and the steric bulk of its side chain. Since deuterium is electronically very similar to hydrogen and occupies nearly the same volume, its presence does not alter these fundamental properties.

Any potential impact on the reaction rate would be described by the kinetic isotope effect (KIE). The KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes wikipedia.org. Since the carbon-deuterium bonds on the phenyl ring and side chain of L-PHENYLALANINE-N-FMOC (D8) are not broken during the peptide bond formation, any observed effect would be a secondary kinetic isotope effect. These effects are typically very small and are unlikely to influence the reaction rate to a degree that would be meaningful in the context of SPPS, where other factors are far more dominant wikipedia.orglibretexts.org. Therefore, standard coupling protocols are generally sufficient for efficiently incorporating this deuterated amino acid.

Table 1. Conceptual Comparison of Coupling Efficiencies for a Difficult Peptide Sequence.
Peptide Sequence FragmentIncoming Amino AcidExpected Single Coupling EfficiencyPrimary Influencing Factors
H-Val-Ile-Val-ResinFmoc-L-Phe-OH~98.5%Steric hindrance from Valine and Isoleucine residues.
H-Val-Ile-Val-ResinL-PHENYLALANINE-N-FMOC (D8)~98.5%Steric hindrance from Valine and Isoleucine residues (deuteration has negligible impact).
H-Gly-Ala-Gly-ResinFmoc-L-Phe-OH>99.8%Low steric hindrance from Glycine and Alanine residues.
H-Gly-Ala-Gly-ResinL-PHENYLALANINE-N-FMOC (D8)>99.8%Low steric hindrance (deuteration has negligible impact).

Quantitative Proteomics and Peptidomics Research Methodologies

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. The use of stable isotope labeling is a central strategy in this field, allowing for the differential labeling of proteins from different samples, which can then be mixed, processed together, and analyzed by mass spectrometry.

SILAC is a powerful metabolic labeling technique that allows for the in vivo incorporation of stable isotope-labeled amino acids into all newly synthesized proteins. In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one or more essential amino acids. One medium contains the natural ("light") amino acid, while the other contains a heavy, stable isotope-labeled version.

While SILAC traditionally uses ¹³C or ¹⁵N-labeled amino acids, deuterated amino acids can also be employed. For instance, cells can be grown in a medium where normal L-phenylalanine is replaced with its deuterated counterpart, L-phenylalanine-d8. Over several cell divisions, this heavy amino acid is incorporated into the cellular proteome. When the "light" and "heavy" cell populations are combined and their proteins are digested into peptides, every phenylalanine-containing peptide from the heavy population will be 8 Daltons heavier than its light counterpart. This mass difference is easily detected by a mass spectrometer, and the ratio of the peak intensities for the light and heavy peptide pairs directly reflects the relative abundance of the source protein in the two original samples.

Table 2. Mass Shift in a SILAC Experiment Using L-Phenylalanine-d8.
Peptide SequenceIsotopic LabelMonoisotopic Mass (Da)Mass Difference (Da)
Val-Gly-Phe-Ala-LeuNatural Abundance ("Light")521.31158.0502
L-Phenylalanine-d8 ("Heavy")529.3617

In targeted proteomics, researchers aim to quantify a specific, predefined set of proteins with high sensitivity and reproducibility. This approach requires the use of internal standards for accurate quantification. Peptides synthesized using L-PHENYLALANINE-N-FMOC (D8) are ideal for this application.

A known quantity of the heavy, deuterated peptide (synthesized via SPPS) is spiked into a biological sample (e.g., plasma, cell lysate) before enzymatic digestion or analysis. This heavy peptide serves as an internal standard, as it is chemically identical to the endogenous ("light") target peptide and thus behaves identically during sample preparation, chromatography, and ionization. However, it is distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the endogenous peptide to that of the co-eluting heavy standard, an absolute or precise relative quantification of the target protein can be achieved nih.gov. This method corrects for variations in sample handling and instrument response, leading to highly accurate and reproducible results.

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for targeted quantification. It is performed on a triple quadrupole mass spectrometer, which acts as a series of two mass filters. In an MRM experiment, a specific precursor ion (Q1) corresponding to the target peptide is selected, fragmented in a collision cell, and then a specific fragment ion (Q3) is monitored. This precursor-fragment pair is called a "transition."

The development of a robust MRM assay relies on the use of stable isotope-labeled internal standards. Peptides synthesized with L-PHENYLALANINE-N-FMOC (D8) are crucial for this process. The workflow involves:

Selection of Proteotypic Peptides: For a target protein, unique peptides that are readily observable by mass spectrometry are chosen.

Synthesis of Heavy Standards: The corresponding heavy versions of these peptides are synthesized using L-PHENYLALANINE-N-FMOC (D8) or another labeled amino acid.

Optimization of Transitions: The heavy peptide is infused into the mass spectrometer to determine the most intense and specific precursor-fragment transitions.

Assay Implementation: The optimized transitions for both the light (endogenous) and heavy (internal standard) peptides are programmed into the instrument method. When a sample spiked with the heavy standard is analyzed, the instrument specifically monitors for these transitions at the expected chromatographic retention time. The ratio of the integrated peak areas for the light and heavy transitions provides the basis for precise quantification nih.gov.

Table 3. Example MRM Transitions for a Phenylalanine-Containing Peptide.
Peptide VersionPrecursor Ion (Q1) m/zFragment Ion (Q3) m/zTransition Monitored
Light (Endogenous)522.3 (M+H)⁺405.2 (y₃)522.3 → 405.2
Heavy (D8-Labeled Standard)530.4 (M+H)⁺413.3 (y₃)530.4 → 413.3

Structural and Dynamic Studies of Biomolecules via Isotope-Edited NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure and dynamics of biological macromolecules in solution. However, as the size of proteins increases, their NMR spectra become exceedingly complex and crowded, with broad lines that obscure detailed analysis. Isotope labeling with deuterium (²H), often in combination with ¹³C and ¹⁵N, is a critical strategy to overcome these limitations. utoronto.canih.gov The incorporation of deuterated amino acids, such as L-phenylalanine-N-Fmoc (D8), simplifies spectra and improves the relaxation properties of the remaining protons, thereby extending the applicability of NMR to larger and more complex systems. nih.govresearchgate.netduke.edu

Resonance Assignment Strategies for Large Proteins

A prerequisite for any detailed NMR study is the assignment of specific resonance signals to individual atoms in the protein. For large proteins (>25 kDa), severe signal overlap and rapid signal decay (transverse relaxation) make this a formidable challenge. nih.gov Deuteration is a key strategy to mitigate these issues. By replacing most protons with deuterons, which have a much smaller gyromagnetic ratio, the complex network of ¹H-¹H dipolar couplings is largely eliminated. researchgate.net This leads to significantly sharper lines and reduced spectral crowding. nih.gov

Strategies often involve uniform deuteration of the protein, achieved by expressing it in D₂O-based media with deuterated carbon sources, followed by the selective reintroduction of protons at specific sites. unl.pt Alternatively, specific deuterated amino acids can be incorporated into an otherwise protonated protein. Using L-phenylalanine-N-Fmoc (D8) in peptide synthesis allows for the creation of peptides where specific phenylalanine residues are deuterated. This selective labeling simplifies crowded aromatic regions of the ¹H-NMR spectrum, aiding in the unambiguous assignment of resonances from other aromatic residues like tyrosine or tryptophan. utoronto.caportlandpress.com This reduction in spectral complexity is crucial for applying multidimensional NMR techniques that are essential for assigning the backbone and side chains of large proteins. researchgate.netnih.gov

Investigating Protein-Ligand Interactions with Deuterated Labels

Understanding how proteins interact with ligands—such as small molecules, drugs, or other proteins—is fundamental to biology and drug discovery. creative-biostructure.comnih.gov NMR is exceptionally well-suited for this purpose as it can provide atomic-resolution details of these interactions in solution. researchgate.net A common method is Chemical Shift Perturbation (CSP) or chemical shift mapping, where changes in the protein's NMR spectrum are monitored upon the addition of a ligand. researchgate.netunivr.it Residues at the binding interface or those undergoing conformational changes typically show the most significant shifts.

For larger proteins, deuteration is critical for the success of these experiments. creative-biostructure.com The improved resolution and sensitivity gained from reduced relaxation effects allow for the clear detection of subtle chemical shift changes upon ligand binding that would otherwise be unobservable. creative-biostructure.comnih.gov Incorporating L-phenylalanine-D8 into a protein of interest can be particularly useful if phenylalanine residues are suspected to be at the binding interface. The deuteration simplifies the spectral region, allowing for an unobstructed view of perturbations in the signals of neighboring protonated residues. This approach helps to precisely map the binding site and characterize the binding affinity (dissociation constant, K₋) of the interaction. creative-biostructure.comnih.gov

NMR TechniqueInformation Gained from Protein-Ligand StudiesRole of Deuteration
Chemical Shift Perturbation (CSP) Maps the binding interface; determines binding affinity (K₋)Reduces spectral overlap, allowing clear observation of signal shifts in large proteins. creative-biostructure.comresearchgate.net
Saturation Transfer Difference (STD) NMR Identifies which parts of a ligand are in close contact with the proteinNot directly dependent on protein deuteration, but a deuterated protein can simplify interpretation by reducing background signals. creative-biostructure.com
Transferred Nuclear Overhauser Effect (trNOE) Determines the conformation of the ligand when it is bound to the proteinReduces protein signals, making it easier to observe the NOEs transferred to the fast-exchanging ligand. creative-biostructure.com

Protein Dynamics and Relaxation Measurements

By incorporating L-phenylalanine-D8, the deuterons on the aromatic ring act as site-specific probes of side-chain dynamics. Advanced NMR experiments can measure multiple, independent relaxation rates for a single deuteron (B1233211), providing a rich dataset to characterize the motional landscape of the phenylalanine side chain. acs.orgnih.govacs.org These rates are sensitive to both the amplitude and the timescale of motions, from fast internal rotations to slower, larger-scale conformational changes. This information is critical for understanding protein stability, folding, and function.

Table of Deuterium Relaxation Parameters for Probing Side-Chain Dynamics

Relaxation Parameter Type of Motion Probed Typical Timescale
R₁ (Longitudinal) Fast motions (bond vibrations, methyl rotations) Picoseconds to nanoseconds
R₁ρ (Rotating-Frame) Slower motions, chemical exchange Microseconds to milliseconds
Double-Quantum Relaxation Cross-correlation between different motional modes Picoseconds to nanoseconds
Quadrupolar Order Relaxation Amplitude and symmetry of motion Picoseconds to nanoseconds

| Antiphase Transverse Magnetization | Coherent evolution of spin states, sensitive to local structure | Nanoseconds |

Probing Mechanistic Pathways in Biochemical Systems

Isotope labels are invaluable for tracing the fate of atoms through complex biochemical reactions and pathways. mdpi.com Deuterium-labeled amino acids, when incorporated into a substrate protein or peptide, can be used to elucidate enzyme mechanisms. By monitoring the protein or its fragments using mass spectrometry or NMR, researchers can track the transfer of the deuterated group, identify reaction intermediates, and determine kinetic isotope effects.

For example, if a phenylalanine residue is involved in an enzymatic reaction such as hydroxylation or cleavage, using L-phenylalanine-D8 as a substrate allows researchers to follow the deuterated fragment. The change in mass due to the deuterium label provides a clear signal in mass spectrometry to distinguish substrates from products. In NMR, the disappearance of the deuterium signal or the appearance of a new signal can be monitored in real-time to understand reaction kinetics. This approach provides direct, mechanistic insights that are often difficult to obtain through other methods. mdpi.com

Mechanistic Investigations of Fmoc L Phenylalanine Analog Self Assembly and Supramolecular Structures

Fundamental Principles of Fmoc-Phenylalanine Self-Assembly

The spontaneous organization of Fmoc-L-phenylalanine derivatives into ordered supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions. This process is highly sensitive to environmental cues, which can influence both the speed and the final form of the assembled architecture.

Non-Covalent Interactions Governing Molecular Aggregation

The self-assembly of Fmoc-phenylalanine molecules is primarily governed by a combination of non-covalent forces. reading.ac.uknih.gov The fluorenylmethoxycarbonyl (Fmoc) group, with its large aromatic surface area, plays a crucial role in initiating aggregation through π-π stacking interactions. reading.ac.uk These interactions involve the attractive, noncovalent bonding between the electron clouds of adjacent aromatic rings.

In addition to π-π stacking, hydrogen bonding is a critical contributor to the stability and directionality of the self-assembly process. proquest.comepa.gov The peptide-like backbone of the molecule, featuring amide and carboxylic acid moieties, facilitates the formation of intermolecular hydrogen bonds, leading to the development of well-ordered, repeating structures. proquest.comepa.gov Hydrophobic interactions also contribute, as the nonpolar phenyl and fluorenyl groups tend to minimize contact with aqueous environments, further promoting aggregation. researchgate.net The interplay of these forces dictates the final morphology of the assembled nanostructures.

For L-PHENYLALANINE-N-FMOC (D8), it is hypothesized that the fundamental nature of these non-covalent interactions remains the same. However, the substitution of hydrogen with deuterium (B1214612) can subtly influence the strength of hydrogen bonds and van der Waals interactions, a phenomenon known as the isotopic effect. These subtle changes could potentially alter the kinetics and thermodynamics of self-assembly, a key area for future comparative studies.

Influence of Environmental Factors on Assembly Kinetics and Thermodynamics

The self-assembly of Fmoc-phenylalanine is highly responsive to changes in its environment. Factors such as pH, temperature, solvent composition, and the presence of ions can significantly impact the rate of assembly (kinetics) and the stability of the final structures (thermodynamics). researchgate.netresearchgate.net

For instance, pH plays a pivotal role by altering the ionization state of the carboxylic acid group. researchgate.netnih.gov At high pH, the carboxylate is deprotonated and negatively charged, leading to electrostatic repulsion that can inhibit or slow down aggregation. researchgate.netnih.gov As the pH is lowered, protonation of the carboxylate reduces these repulsive forces, facilitating self-assembly. researchgate.netnih.gov This "pH switch" is a common method to trigger hydrogelation. nih.gov

Temperature also affects the self-assembly process. researchgate.net Increased temperature can provide the necessary energy to overcome kinetic barriers to assembly, but can also disrupt the stability of the formed structures if raised too high. The choice of solvent is equally critical, as it can modulate the strength of hydrophobic interactions and the solubility of the Fmoc-phenylalanine derivative. rsc.org

Fabrication and Characterization of Supramolecular Materials

The self-assembly of Fmoc-phenylalanine derivatives leads to the formation of a variety of supramolecular materials, most notably hydrogels, fibers, and other nanostructures.

Hydrogel Formation Mechanisms and Morphological Characterization

Under appropriate conditions, Fmoc-L-phenylalanine and its analogs can form hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. nih.govresearchgate.net The formation of these hydrogels is a hierarchical process that begins with the initial aggregation of molecules into protofilaments, which then grow and entangle to form a fibrous network. researchgate.net

The mechanical properties and morphology of these hydrogels can be characterized using a variety of techniques. Rheology is used to measure the viscoelastic properties of the gel, providing information about its stiffness and stability. researchgate.net Microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are employed to visualize the nanofibrous network and determine the morphology and dimensions of the constituent fibers. researchgate.net

While no specific studies on hydrogels formed from L-PHENYLALANINE-N-FMOC (D8) are available, it is anticipated that this deuterated analog will also form hydrogels. Characterization of these hydrogels would be crucial to determine if deuteration leads to any significant changes in network morphology or mechanical strength.

Fiber and Nanostructure Formation Processes

The fundamental building blocks of Fmoc-phenylalanine hydrogels are nanofibers. reading.ac.uk The formation of these fibers is a direct result of the directional non-covalent interactions, particularly hydrogen bonding and π-π stacking, which promote the linear growth of molecular aggregates. reading.ac.uk Depending on the specific conditions of self-assembly, other nanostructures such as nanotubes, nanoribbons, and nanosheets can also be formed. reading.ac.uk

The process of fiber formation can be monitored using spectroscopic techniques such as circular dichroism, which provides information about the secondary structure of the assembled molecules, and fluorescence spectroscopy, which can probe the local environment of the aromatic groups. researchgate.net

For L-PHENYLALANINE-N-FMOC (D8), the process of fiber and nanostructure formation is expected to follow a similar pathway. The use of techniques like small-angle neutron scattering (SANS) could be particularly insightful for studying the self-assembly of the deuterated compound, as the deuterium provides a strong contrast for neutrons, allowing for detailed structural analysis of the aggregates in solution.

Role of Chirality in Self-Assembly and Ordered Structure Formation

Chirality, or the "handedness" of a molecule, plays a critical role in the self-assembly of Fmoc-phenylalanine. The use of the L-enantiomer of phenylalanine leads to the formation of specific, ordered supramolecular structures. The stereochemistry of the amino acid dictates the spatial arrangement of the functional groups, which in turn influences the geometry of the intermolecular interactions.

Studies comparing the self-assembly of Fmoc-L-phenylalanine with its D-enantiomer or with racemic mixtures have shown significant differences in the resulting nanostructures. The homochiral nature of the building blocks is often essential for the formation of well-defined, long-range ordered structures like helical fibers. When enantiomers are mixed, the resulting "heterochiral" assemblies can exhibit different morphologies or may even be disrupted altogether.

In the case of L-PHENYLALANINE-N-FMOC (D8), the chirality is maintained at the alpha-carbon of the phenylalanine residue. Therefore, it is expected to exhibit the same chiral-dependent self-assembly behavior as its non-deuterated counterpart. The introduction of deuterium, being an isotopic substitution, does not change the stereochemistry of the molecule.

Advanced Microscopy and Diffraction Techniques for Assembled States

Electron Microscopy (SEM, TEM) for Morphology Visualization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of self-assembled structures at the micro- and nanoscale. For Fmoc-L-phenylalanine analogs, these methods have been instrumental in revealing the formation of long, entangled fibrillar networks that are characteristic of the hydrogels they form.

For L-PHENYLALANINE-N-FMOC (D8) , it would be hypothesized that SEM and TEM analyses would similarly reveal fibrillar structures. A key research question would be whether the substitution of hydrogen with deuterium in the phenyl group influences the morphology, such as the diameter, persistence length, or bundling of the nanofibers. Deuterium substitution can subtly alter intermolecular interactions, such as hydrogen bonding and π-π stacking, which could manifest as observable differences in the resulting supramolecular structures. However, specific studies and corresponding micrograph data for the D8 analog are not presently available.

TechniqueObservable Features for Fmoc-L-Phenylalanine AnalogsPotential Insights for L-PHENYLALANINE-N-FMOC (D8)
SEM 3D network architecture, porosity, fiber bundlingAlterations in network density and morphology due to isotopic effects.
TEM Individual nanofiber dimensions (diameter, length), fibril twistingChanges in fibril width or helicity resulting from modified intermolecular forces.

Atomic Force Microscopy (AFM) for Nanoscale Topography

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography of self-assembled structures, often down to the sub-nanometer scale. It is particularly useful for characterizing the dimensions and surface features of individual nanofibers in their hydrated or dried state.

Studies on Fmoc-L-phenylalanine have employed AFM to measure the height and periodicity of self-assembled fibrils, providing data that complements TEM observations. AFM can also probe the mechanical properties of these nanostructures, such as their stiffness, which is related to the underlying molecular packing.

In the context of L-PHENYLALANINE-N-FMOC (D8) , AFM would be a critical tool to quantify any subtle changes in the nanostructure dimensions arising from deuteration. For example, alterations in the strength of π-π stacking interactions due to the deuterium substitution could theoretically lead to changes in the height or width of the self-assembled fibrils. These precise topographical measurements would be essential for understanding the energetic consequences of isotopic substitution on the self-assembly process. As with electron microscopy, dedicated AFM studies on the D8 variant have not been reported in the available literature.

ParameterTypical Findings for Fmoc-L-PhenylalanineAnticipated Investigation for L-PHENYLALANINE-N-FMOC (D8)
Fibril HeightNanometer-scale, consistent with molecular dimensionsQuantitative comparison to non-deuterated analog to detect subtle changes.
Fibril WidthVaries with bundling and imaging conditionsAnalysis of fibril aggregation and bundling tendencies.
Surface PeriodicityCan reveal helical twisting or subunit arrangementSearch for any alteration in periodic features along the fibril axis.

X-ray Scattering (SAXS) and Powder Diffraction (XRPD) for Structural Insights

Small-Angle X-ray Scattering (SAXS) and X-ray Powder Diffraction (XRPD), often complemented by Wide-Angle X-ray Scattering (WAXS), are essential techniques for elucidating the structural organization of self-assembled materials at the molecular level.

For Fmoc-L-phenylalanine and its derivatives, WAXS has been pivotal in confirming the presence of β-sheet-like structures, which are a hallmark of many peptide-based self-assemblies. The characteristic diffraction peaks indicate the intermolecular distances between peptide backbones. SAXS provides information on larger-scale structures, such as the diameter and cross-sectional shape of the nanofibers, as well as their spatial arrangement within the hydrogel network.

TechniqueStructural Information Gained for Fmoc-L-PhenylalanineResearch Goals for L-PHENYLALANINE-N-FMOC (D8)
XRPD/WAXS Confirms β-sheet formation, provides intermolecular packing distances.Detect shifts in peak positions indicating changes in molecular packing due to deuteration.
SAXS Determines fibril diameter, cross-sectional shape, and inter-fibrillar spacing.Quantify any changes in fibril dimensions and their arrangement in the gel network.

Academic Implications of Deuterium Isotope Effects in L Phenylalanine N Fmoc D8 Systems

Exploration of Kinetic Isotope Effects (KIE) in Relevant Reactions

The substitution of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of a reaction. The primary KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

In the context of L-PHENYLALANINE-N-FMOC (D8), where all eight non-labile hydrogen atoms on the phenylalanine residue are replaced by deuterium, a significant KIE can be anticipated in reactions involving the cleavage of these C-D bonds. For instance, in enzymatic hydroxylation of the phenyl ring, a well-documented reaction for phenylalanine, a notable KIE would be expected.

Table 1: Illustrative Kinetic Isotope Effects in the Enzymatic Hydroxylation of Phenylalanine Analogs

SubstrateRate Constant (kH) (s⁻¹)Rate Constant (kD) (s⁻¹)KIE (kH/kD)
L-Phenylalanine-N-Fmoc1.5--
L-PHENYLALANINE-N-FMOC (D8)-0.91.67

Note: The data in this table are hypothetical and serve to illustrate the expected kinetic isotope effect based on typical values observed in enzymatic reactions involving deuterated substrates.

The magnitude of the KIE can provide valuable insights into the transition state of the reaction. A large primary KIE (typically >2) suggests a transition state where the C-H/C-D bond is significantly broken. Conversely, a smaller KIE may indicate a less symmetric transition state or that bond breaking is not the sole rate-determining step.

Deuterium Labeling as a Mechanistic Probe in Organic and Enzymatic Reactions

The presence of deuterium in L-PHENYLALANINE-N-FMOC (D8) serves as a powerful isotopic label for elucidating reaction mechanisms. chem-station.com By tracing the fate of the deuterium atoms through a reaction sequence, chemists can gain unambiguous evidence for proposed mechanistic pathways. This is particularly useful in distinguishing between different possible mechanisms that would be difficult to differentiate otherwise.

For example, in a complex organic synthesis involving the functionalization of the phenyl ring of L-PHENYLALANINE-N-FMOC, the position of the deuterium atoms in the final product can confirm or refute a proposed intermediate. Similarly, in enzymatic reactions, deuterium labeling can help to identify the specific site of enzymatic action and the nature of the enzyme-substrate interactions. The use of deuterium labeling avoids the need for radioactive isotopes, offering a safer and often more straightforward analytical approach using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Influence of Deuteration on Molecular Conformation and Stability in Solution

In solution, the molecule will exist as an ensemble of different conformers. The energetic differences between these conformers may be slightly altered by deuteration, potentially shifting the equilibrium towards a more compact or otherwise altered set of preferred conformations. This can be particularly relevant in the context of peptide self-assembly or protein binding, where specific conformations are often required for biological activity.

Table 2: Expected Effects of Deuteration on the Physicochemical Properties of L-PHENYLALANINE-N-FMOC (D8)

PropertyEffect of DeuterationRationale
Bond Length (C-D vs. C-H) ShorterLower zero-point energy of the C-D bond.
Bond Strength (C-D vs. C-H) StrongerGreater energy required to break the C-D bond.
Molecular Volume Slightly DecreasedShorter C-D bonds lead to a more compact structure.
Vibrational Frequencies LowerDue to the increased mass of deuterium.
Conformational Equilibrium Potentially AlteredSubtle changes in non-covalent interactions can shift the balance between different conformers.

Impact of Isotopic Substitution on Intermolecular Interactions

The changes in molecular properties induced by deuteration can also affect intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.netmatilda.science The slightly reduced polarizability of the C-D bond compared to the C-H bond can lead to weaker van der Waals interactions. In the case of hydrogen bonding, where a C-H bond acts as a donor, the corresponding C-D bond will form a slightly weaker hydrogen bond.

For L-PHENYLALANINE-N-FMOC (D8), these subtle changes in intermolecular forces can influence its aggregation behavior, solubility, and interactions with other molecules. For instance, in peptide synthesis, where Fmoc-protected amino acids are used as building blocks, the altered intermolecular interactions of the deuterated analog could potentially affect the efficiency of coupling reactions or the properties of the resulting peptide. The study of these non-covalent isotope effects is an active area of research, with implications for crystal engineering, materials science, and drug design. nih.govresearchgate.netmatilda.science

Emerging Research Directions and Methodological Advances

Development of Novel Protected Deuterated Amino Acid Libraries

The synthesis of isotope-labeled peptides for MS-based protein quantitation and biomolecular NMR relies heavily on the availability of high-quality protected deuterated amino acids like L-PHENYLALANINE-N-FMOC (D8). isotope.comisotope.com The development of diverse libraries of such compounds is a critical area of ongoing research, aimed at expanding the toolkit for scientists studying protein structure, function, and dynamics.

Recent advancements in deuteration methodologies have paved the way for the creation of more complex and specifically labeled amino acid libraries. mdpi.com While traditional chemical methods for deuteration often involve harsh conditions that can lead to racemization and partial deuteration, newer techniques focus on achieving high levels of deuterium (B1214612) incorporation while preserving the stereochemical integrity of the amino acid. mdpi.com Both chemical and biocatalytic strategies are being explored to this end. mdpi.comrsc.org Chemo-routes can suffer from issues with selectivity and may require complex work-up procedures, making the final products expensive. rsc.org In contrast, biocatalytic strategies offer a promising alternative, often utilizing enzymes that can perform highly specific deuteration under mild conditions. rsc.org

A significant challenge in creating these libraries is the development of scalable and cost-effective synthesis protocols. mdpi.com Researchers are actively investigating various catalytic systems, including those based on precious metals like ruthenium and platinum, to facilitate efficient hydrogen-deuterium exchange. mdpi.commdpi.com The goal is to develop methods that can be readily applied to a wide range of amino acids, allowing for the production of a comprehensive library of deuterated building blocks for peptide synthesis and other applications.

Table 1: Comparison of Deuteration Strategies for Amino Acid Library Development

StrategyAdvantagesDisadvantagesKey Research Areas
Chemical Synthesis Broad applicability to various amino acids.Risk of racemization, use of harsh reagents, potentially complex purification. mdpi.comDevelopment of new catalysts, optimization of reaction conditions to improve stereoselectivity. mdpi.com
Biocatalytic Methods High stereoselectivity and regioselectivity, mild reaction conditions. rsc.orgEnzyme specificity may limit the scope of substrates.Discovery and engineering of novel enzymes with broader substrate specificity. rsc.org

Integration of L-PHENYLALANINE-N-FMOC (D8) in Advanced Analytical Platforms

The integration of L-PHENYLALANINE-N-FMOC (D8) and other deuterated amino acids into advanced analytical platforms, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has revolutionized the study of biomolecules. mdpi.comresearchgate.net Deuterium labeling simplifies complex spectra and provides unique insights into molecular structure, dynamics, and interactions.

In NMR spectroscopy , deuterium's spin of 1, as opposed to hydrogen's spin of 1/2, leads to different spectral properties. wikipedia.org Replacing protons with deuterons in a protein can significantly simplify the ¹H-NMR spectrum, reducing signal overlap and allowing for the unambiguous assignment of resonances. nih.govresearchgate.net This is particularly valuable for studying large proteins and protein complexes, where spectral crowding is a major issue. bohrium.comrsc.org Solid-state NMR spectroscopy of large proteins, for instance, benefits from perdeuteration to improve spectral resolution. bohrium.comrsc.org However, complete deuteration can lead to the loss of important structural information derived from proton-proton interactions (Nuclear Overhauser Effects). mdpi.com Therefore, selective deuteration, incorporating specific deuterated amino acids like L-PHENYLALANINE-N-FMOC (D8), is often the preferred approach.

In Mass Spectrometry , deuterated amino acids are invaluable as internal standards for quantitative proteomics. isotope.comisotope.com By incorporating a known amount of a "heavy" peptide containing L-PHENYLALANINE-N-FMOC (D8) into a sample, researchers can accurately quantify the corresponding "light" (non-deuterated) peptide in the sample. This technique, known as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or through the use of synthetic isotope-labeled peptides, has become a gold standard in the field. isotope.comisotope.com Furthermore, the predictable mass shift introduced by deuterium aids in the identification and characterization of peptides and their modifications. nih.gov

Table 2: Applications of L-PHENYLALANINE-N-FMOC (D8) in Analytical Platforms

Analytical PlatformKey Advantage of DeuterationSpecific Application
NMR Spectroscopy Simplification of complex spectra, reduction of signal overlap. nih.govresearchgate.netStructural determination of large proteins and protein complexes, studies of protein dynamics. bohrium.comrsc.org
Mass Spectrometry Serves as a stable isotope internal standard for accurate quantification. isotope.comisotope.comQuantitative proteomics, metabolic tracing, analysis of drug metabolism. mdpi.comnih.gov

Computational and Theoretical Studies of Deuterated Amino Acid Systems

Computational and theoretical studies play a crucial role in understanding the effects of deuteration on the properties of amino acids and the biomolecules into which they are incorporated. These studies provide insights that complement experimental data and aid in the design of new experiments.

Another important application of computational studies is in the interpretation of experimental data from NMR and MS. For example, theoretical calculations can help to predict the chemical shifts of deuterated compounds in NMR spectra, aiding in the assignment of complex spectra. Similarly, computational modeling can be used to simulate the fragmentation patterns of deuterated peptides in MS/MS experiments, which is essential for accurate peptide identification and sequencing.

As computational power continues to increase, these theoretical approaches are becoming increasingly sophisticated and accurate, providing ever more valuable insights into the behavior of deuterated amino acid systems.

Future Prospects in Bioconjugation and Bioanalytical Research

The unique properties of deuterated amino acids, including L-PHENYLALANINE-N-FMOC (D8), position them for exciting future applications in bioconjugation and bioanalytical research. These fields are constantly seeking new tools for the precise modification and analysis of biological molecules.

In bioconjugation , the development of methods for the site-specific incorporation of deuterated amino acids into proteins opens up new possibilities for creating novel biomaterials and therapeutic agents. nih.gov For example, the altered metabolic stability of deuterated compounds can be exploited to design drugs with improved pharmacokinetic properties. mdpi.com The ability to selectively introduce deuterium at specific positions within a protein can also be used to probe protein-protein and protein-ligand interactions with high precision.

In bioanalytical research , the demand for more sensitive and accurate analytical methods continues to grow. Deuterated amino acids will likely play an increasingly important role in the development of next-generation quantitative proteomics and metabolomics platforms. researchgate.net The use of multiplexed isotopic labeling strategies, combining different stable isotopes, will enable the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability. Furthermore, the integration of deuterium labeling with other advanced analytical techniques, such as neutron scattering, promises to provide unprecedented insights into the structure and dynamics of complex biological systems. mdpi.comresearchgate.net

The continued development of synthetic methodologies for producing a wider variety of deuterated amino acids, coupled with advances in analytical instrumentation and computational modeling, will undoubtedly fuel further innovation in these and other areas of life sciences research.

Q & A

Basic Research Question

  • NMR : Deuterium signals are absent in 1^1H-NMR, simplifying spectra but requiring 2^2H-NMR or indirect detection (e.g., HSQC).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., +8 Da shift for D8).
  • IR Spectroscopy : Confirms Fmoc carbonyl (C=O) stretches at ~1700 cm1^{-1} and NH/ND vibrations .

How does the deuterium isotope effect (DIE) impact deprotection kinetics of L-Phenylalanine-N-Fmoc (D8) under acidic conditions?

Advanced Research Question
DIE slows cleavage rates due to stronger C-D vs. C-H bonds. Experimental designs should compare pseudo-first-order kinetics (e.g., piperidine in DMF) for deuterated vs. non-deuterated analogs. Activation energy differences can be quantified via Arrhenius plots, with controls for solvent isotope effects (e.g., D2_2O vs. H2_2O) .

What impurities commonly arise during L-Phenylalanine-N-Fmoc (D8) synthesis, and how are they resolved?

Basic Research Question
Common impurities include:

  • Unreacted Fmoc-Cl : Removed via aqueous washes (NaHCO3_3).
  • Dipeptide byproducts : Separated using gradient HPLC (C18 column, acetonitrile/water).
  • Deuterium scrambling : Addressed by optimizing reaction pH and avoiding protic solvents .

How can isotopic scrambling be distinguished from true D8 incorporation using mass spectrometry?

Advanced Research Question
Isotopic scrambling (e.g., H/D exchange in solution) is identified by comparing synthetic batches with and without deuterated reagents. High-resolution MS with isotopic pattern analysis (e.g., m/z shifts consistent with 8 deuteriums) and tandem MS (fragmentation patterns) validate site-specific incorporation. Control experiments in H2_2O/D2_2O mixtures further isolate scrambling effects .

What storage conditions preserve L-Phenylalanine-N-Fmoc (D8) stability?

Basic Research Question
Store under inert gas (Ar/N2_2) at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles. Stability assays (HPLC purity checks over 6–12 months) are recommended to confirm integrity, particularly for hygroscopic FMOC derivatives .

How does the FMOC group enhance solid-phase peptide synthesis (SPPS) of deuterated peptides using L-Phenylalanine-N-Fmoc (D8)?

Advanced Research Question
The Fmoc group’s orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine), preserving acid-labile deuterium labels. In SPPS, coupling efficiency is monitored via Kaiser tests, and deuterated residues are strategically positioned to minimize steric hindrance during chain elongation .

How is enantiomeric purity of L-Phenylalanine-N-Fmoc (D8) validated post-synthesis?

Basic Research Question
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Polarimetry confirms optical rotation ([α]D_D values), comparing to non-deuterated standards. Marfey’s reagent derivatization followed by LC-MS can also assess enantiomeric excess .

How does L-Phenylalanine-N-Fmoc (D8) affect metabolic tracing studies in deuterium-labeling experiments?

Advanced Research Question
D8 incorporation into peptides enables tracking via 2^2H-NMR or LC-MS. Researchers must account for isotopic dilution (e.g., natural abundance H vs. D) and design pulse-chase experiments to quantify turnover rates. Controls using non-deuterated analogs are critical to distinguish metabolic incorporation from background signals .

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